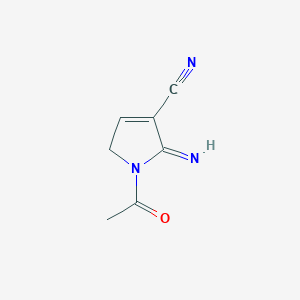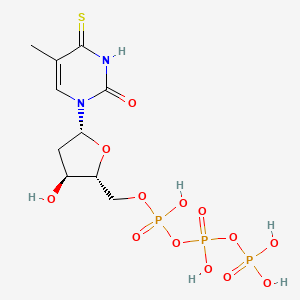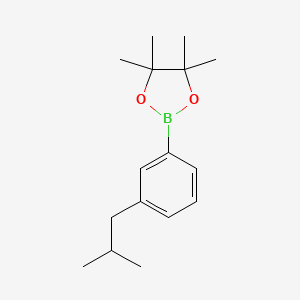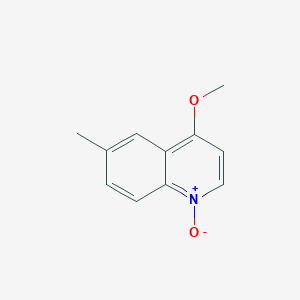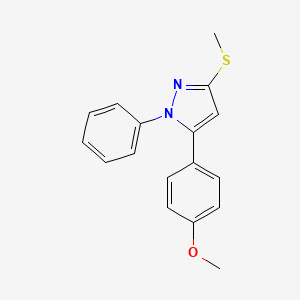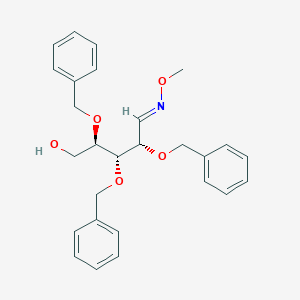
(2S,3S,4R,E)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal O-methyl oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R,E)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal O-methyl oxime is a complex organic compound characterized by its multiple benzyloxy groups and a hydroxypentanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,E)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal O-methyl oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using benzyl chloride in the presence of a base such as sodium hydride.
Formation of the Aldehyde: The protected intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate to form the aldehyde.
Oxime Formation: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime.
Methylation: The oxime is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4R,E)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal O-methyl oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the oxime group can be achieved using reducing agents such as sodium borohydride to form the corresponding amine.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, benzyl chloride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4R,E)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal O-methyl oxime has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S,3S,4R,E)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal O-methyl oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The benzyloxy groups may also play a role in stabilizing the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with similar structural features used in early discovery research.
Eigenschaften
Molekularformel |
C27H31NO5 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
(2R,3S,4S,5E)-5-methoxyimino-2,3,4-tris(phenylmethoxy)pentan-1-ol |
InChI |
InChI=1S/C27H31NO5/c1-30-28-17-25(31-19-22-11-5-2-6-12-22)27(33-21-24-15-9-4-10-16-24)26(18-29)32-20-23-13-7-3-8-14-23/h2-17,25-27,29H,18-21H2,1H3/b28-17+/t25-,26+,27-/m0/s1 |
InChI-Schlüssel |
ZWNQBBLKNRBMHD-JIVKLBSSSA-N |
Isomerische SMILES |
CO/N=C/[C@@H]([C@@H]([C@@H](CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CON=CC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-2-(methylthio)benzo[d]oxazole](/img/structure/B12854476.png)
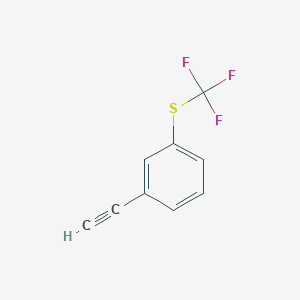
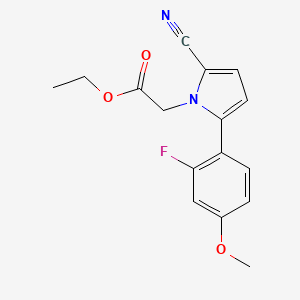
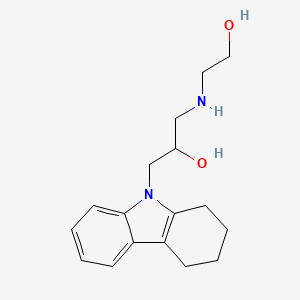
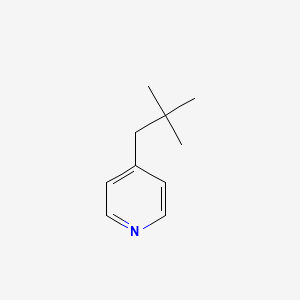

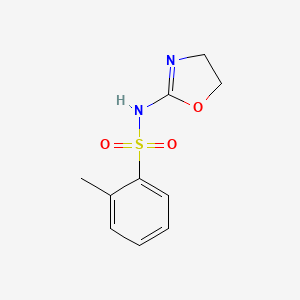

![2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B12854513.png)
